molecular formula C11H14O3 B104700 2',4'-Dihydroxy-3'-propylacetophenone CAS No. 40786-69-4

2',4'-Dihydroxy-3'-propylacetophenone

Cat. No. B104700
CAS RN: 40786-69-4
M. Wt: 194.23 g/mol
InChI Key: QGGRBWUQXAFYEC-UHFFFAOYSA-N
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Description

2',4'-Dihydroxy-3'-propylacetophenone is a chemical compound that belongs to the family of acetophenones, which are characterized by a phenyl group attached to a carbonyl group of an acetyl moiety. While the specific compound 2',4'-Dihydroxy-3'-propylacetophenone is not directly mentioned in the provided papers, related compounds with hydroxyacetophenone structures have been studied for various properties and activities, such as antileukotrienic effects and antibacterial activities .

Synthesis Analysis

The synthesis of hydroxyacetophenone derivatives can be achieved through various methods. For instance, 2,4-dihydroxyacetophenone has been synthesized using microwave radiation from resorcinol and acetic acid, with the influence of raw material ratios, reaction time, and microwave power being studied to optimize the conditions . Similarly, derivatives of hydroxyacetophenone with different substituents have been prepared through acetylation, methylation, and Fries rearrangement, as well as bromination, chlorination, and acylation steps . These methods could potentially be adapted for the synthesis of 2',4'-Dihydroxy-3'-propylacetophenone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydroxyacetophenone derivatives can be complex, with intramolecular hydrogen bonding playing a role in the stability of the compounds . The structure of these compounds is often confirmed using techniques such as NMR, IR, and X-ray crystallography . Computational methods, such as DFT, can also be used to predict and revise the structures of these molecules .

Chemical Reactions Analysis

Hydroxyacetophenone derivatives can undergo various chemical reactions depending on their substituents. For example, the conversion of hydroxyethyl-bithiophene to its sodium sulfonate salt indicates that hydroxy groups in these molecules can react to form water-soluble derivatives . The presence of hydroxy groups also suggests that these compounds could participate in further oxidation, reduction, and substitution reactions, which could be explored for the synthesis of 2',4'-Dihydroxy-3'-propylacetophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyacetophenone derivatives, such as melting point, boiling point, density, and refractive index, can be measured to characterize these compounds . These properties are influenced by the molecular structure and the nature of the substituents on the aromatic ring. The antileukotrienic and antibacterial activities of these compounds suggest that they may interact with biological systems through mechanisms that involve bonding to specific receptors or inhibiting biosynthesis pathways .

Scientific Research Applications

Antileukotrienic Activity

2',4'-Dihydroxy-3'-propylacetophenone derivatives have shown potential in blocking leukotriene D4 induced contractions, which can be beneficial in treating conditions like asthma and allergies. Marshall et al. (1987) explored the structure-activity relationships of alkoxyacetophenone derivatives, finding specific patterns necessary for leukotriene D4 antagonist activity (Marshall et al., 1987). Similarly, Kuchař et al. (1998) demonstrated that some 2',4'-dihydroxy-3'-propylacetophenone derivatives exert complex antileukotrienic effects and also displayed anti-inflammatory properties (Kuchař et al., 1998).

Green Synthesis and Catalysis

G. Yadav and A. V. Joshi (2002) discussed a green route for synthesizing 2',4'-dihydroxyacetophenone, highlighting its role as an intermediate in various chemical processes. They emphasized the use of non-polluting and reusable catalysts, aligning with green chemistry principles (Yadav & Joshi, 2002).

Antimicrobial Properties

The antimicrobial activity of certain derivatives, particularly against oral pathogens, has been studied by Bonifait et al. (2012). They synthesized derivatives that showed strong activity against bacteria such as Streptococcus mutans and Gram-negative bacteria like Porphyromonas gingivalis, suggesting potential applications in oral health (Bonifait et al., 2012).

Structural and Spectroscopic Analysis

S. Seth et al. (2009) conducted a detailed study on the structural and spectroscopic aspects of ortho-hydroxy acetophenones. Their work provides valuable insights into the molecular geometry and electronic structure of such compounds, which is crucial for understanding their chemical behavior and potential applications (Seth et al., 2009).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

1-(2,4-dihydroxy-3-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h5-6,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGRBWUQXAFYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379448
Record name 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dihydroxy-3'-propylacetophenone

CAS RN

40786-69-4
Record name 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dihydroxy-3'-propylacetophenone
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Synthesis routes and methods I

Procedure details

1,3-Dimethoxy-2-propylbenzene (0.90 g, 5.0 mmol), glacial acetic acid (150 ml), and 48% aqueous hydrobromic acid (15 ml, 133 mmol) were combined and stirred at reflux temperature for three days. The mixture was allowed to cool to room temperature; poured into water (500 ml), and the aqueous solution extracted with ether (500 ml, 2×). The ether layers were combined, washed with brine, dried over magnesium sulfate, filtered and taken to dryness in vacuo. Flash chromatography as in Example 10 (plus an additional step of 5% ethyl acetate in hexane) yielded the title product: n.m.r.: δ12.97 (s, 1H), 7.52 (d, 1H), 6.38 (d, 1H), 5.79 (s, 1H), 2.63 (t, 2H), 2.56 (s, 3H), 1.58 (m, 2H), 0.98 (t, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1,3-Dimethoxy-2-(n-propyl)benzene (0.90 g, 5.0 mmol), 48% aqueous hydrobromic acid (30 ml, 265 mmol), and glacial acetic acid (150 ml) were combined and stirred at reflux temperature for 72 hours. The reaction mixture was cooled to room temperature then added to water (250 ml). The aqueous mixture was extracted with ether (500 ml, 2×). The organic phases were combined, washed with brine (100 ml), dried over magnesium sulfate and concentrated in vacuo. The residue was flash chromatographed over Kieselgel 60 (230-400 mesh, 4 cm diameter×16 cm length) eluted with 1% ethyl acetate in hexane, followed by a step gradient (2%, 3%, 4%) of ethyl acetate in hexane to give 0.4 g, 41% of the title product.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
41%

Synthesis routes and methods III

Procedure details

Dissolve 9.6 gm of 3-allyl-2,4-dihydroxyacetophenone in 100 ml of ethanol; flush with nitrogen and add 0.5 gm of 5% palladium/charcoal catalyst. Hydrogenate in a Parr apparatus at room temperature until 45 p.s.i. of hydrogen is taken up. Filter and strip the filtrate to dryness to obtain the title product. (mp 125°-127° C.)
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The chromone derivative of formula I is readily prepared according to the following reaction scheme: ##STR2## by reacting 2,4-dihydroxyacetophenone (II) with allylbromide in the presence of potassium carbonate and acetone to obtain 4-allyloxy-2-hydroxyacetophenone III which, upon heating at 180°-220° C., undergoes rearrangement to form 3-allyl-2,4-dihydroxyacetophenone (IV). The dihydroxy intermediate then is catalytically reduced in the presence of palladium/carbon catalyst to form 2,4-dihydroxy-3-propylacetophenone (V). Intermediate (V) then is treated with epichlorohydrin in refluxing ethanolic potassium hydroxide to form 4-(2,4-epoxypropoxy)-2-hydroxy-3-propylacetophenone (VI) and with diethyl oxalate in the presence of sodium ethoxide to form ethyl 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylate (VII). Intermediates (VI) and (VII) are reacted under a nitrogen atmosphere at 140°-150° C. in the presence of Triton B (Rohm & Hass, Philadelphia, Pa.) and the resulting ester treated with sodium bicarbonate to form 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (VIII). This intermediate, preferrably the sodium salt, then is iodinated in the presence of potassium triiodide to form the desired 7-[3-(4-acetyl-3-hydroxy-6-iodo-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Kuchař, K Čulíková, V Panajotovová… - Collection of …, 1998 - cccc.uochb.cas.cz
A series of 2,4-dihydroxy-3-propylacetophenone derivatives containing alkylthiobenzoic or arylacetic acid moiety was prepared. The antileukotrienic activity of the substances was …
Number of citations: 12 cccc.uochb.cas.cz
WS Marshall, T Goodson, GJ Cullinan… - Journal of medicinal …, 1987 - ACS Publications
A series of derivatives of 2, 4-dihydroxy-3-propylacetophenone (1) were prepared and examined fortheir ability to block leukotriene D4 (LTD4) induced contraction of guinea pig ileum. …
Number of citations: 80 pubs.acs.org
M Kuchař, V Kmoníček, V Panajotová… - Collection of …, 2004 - cccc.uochb.cas.cz
A series of derivatives of (phenylsulfanyl)benzoic acids bearing quinoline, 2,4-dihydroxy-3-propylacetophenone and 2,4-difluorobiphenyl moieties were prepared and their …
Number of citations: 2 cccc.uochb.cas.cz
FJ Brown, PR Bernstein, LA Cronk… - Journal of medicinal …, 1989 - ACS Publications
Considerations of the possible similarities between leukotriene D4 and its prototypical antagonist, FPL 55712, led to the development of a new series of leukotriene antagonists …
Number of citations: 78 pubs.acs.org
DK Herron, T Goodson, NG Bollinger… - Journal of medicinal …, 1992 - ACS Publications
A series of hydroxyacetophenones was prepared for evaluation as leukotriene B4 (LTB4) receptor antagonists, culminating in l-[5-ethyl-2-hydroxy-4-[[6-methyl-6-(lR-tetrazol-5-yl) heptyl] …
Number of citations: 61 pubs.acs.org
SW Djuric, PW Collins, PH Jones… - Journal of medicinal …, 1989 - ACS Publications
Leukotriene B4,(5S, 12fi)-6, 14-cis, 8, 10-trons-eicosatetraenoic acid (LTB4), X is believed to be a significant me-diator of a number of inflammatory diseases, eg gout, psoriasis, and …
Number of citations: 58 pubs.acs.org
RB Durairaj - 2005 - Springer
Pharmaceutical companies have been actively involved in the research and development of drug compounds for the treatment and prevention of various human illnesses. With an …
Number of citations: 3 link.springer.com
JR Almeida, J Moreira, D Pereira, S Pereira… - Science of the Total …, 2018 - Elsevier
Biofouling represents a major economic, environmental and health concern for which new eco-friendly solutions are needed. International legislation has restricted the use of biocidal-…
Number of citations: 42 www.sciencedirect.com
CE Basséne, F Suzenet, N Hennuyer, B Staels… - Bioorganic & Medicinal …, 2006 - Elsevier
In order to define new PPARβ/δ ligands, SAR study on the selective PPARβ/δ activator L-165,041 led to the identification of one key functional group for selective PPARβ/δ activation. …
Number of citations: 24 www.sciencedirect.com
D Binder, O Hromatka, F Geissler… - Journal of medicinal …, 1987 - ACS Publications
The synthesis of tenoxicam, 4-hydroxy-2-methyl-JV-2-pyridyl-2H-thieno [2, 3-e]-l, 2-thiazine-3-carboxamide 1, 1-dioxide (le), and of the analogues with various residues on the ring …
Number of citations: 55 pubs.acs.org

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